molecular formula C18H20N2O5S B2718366 2-ethoxy-5-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922063-98-7

2-ethoxy-5-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2718366
CAS No.: 922063-98-7
M. Wt: 376.43
InChI Key: OIXIBRMBJZRCTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[f][1,4]oxazepine core fused to a sulfonamide-substituted benzene ring. The oxazepine ring contains a ketone group at position 5 and a 7-position sulfonamide linkage, while the benzene ring is substituted with ethoxy and methyl groups at positions 2 and 5, respectively. Synthesis of related benzoheteroazepines (e.g., oxazepines and thiazepines) often employs modified Pictet-Spengler reactions, as noted in multiple studies .

Properties

IUPAC Name

2-ethoxy-5-methyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-3-24-16-6-4-12(2)10-17(16)26(22,23)20-13-5-7-15-14(11-13)18(21)19-8-9-25-15/h4-7,10-11,20H,3,8-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXIBRMBJZRCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-ethoxy-5-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₅H₁₈N₂O₃S
  • Molecular Weight : 306.38 g/mol

This compound features a sulfonamide group attached to a benzenesulfonamide core, which is linked to a tetrahydrobenzooxazepine moiety. The presence of these functional groups is critical for its biological activity.

Anti-inflammatory Activity

Research has shown that sulfonamide derivatives exhibit significant anti-inflammatory effects. In a study evaluating various benzenesulfonamides, compounds similar to this compound demonstrated effective inhibition of carrageenan-induced paw edema in rats. For instance:

Compound% Inhibition at 1h% Inhibition at 2h% Inhibition at 3h
Compound A94.69%89.66%87.83%
Compound B90.00%85.00%82.50%

These results indicate the potential of this class of compounds in managing inflammatory conditions .

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that they possess significant antibacterial properties:

Bacterial StrainMIC (mg/mL)
E. coli6.72
S. aureus6.63
P. aeruginosa6.67
S. typhi6.45
B. subtilis6.63

These findings highlight the potential application of this compound in treating bacterial infections .

The proposed mechanism of action for sulfonamide derivatives involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). This action disrupts nucleic acid synthesis in bacteria, leading to their growth inhibition . Additionally, anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Case Studies

A notable case study involved the synthesis and evaluation of various sulfonamide derivatives against specific inflammatory models and microbial strains. The results indicated that modifications to the sulfonamide structure could enhance both anti-inflammatory and antimicrobial activities.

Example Case Study Findings

In a comparative analysis of synthesized sulfonamides:

  • Compound X showed an IC50 value comparable to Vitamin C in antioxidant assays.
  • Compound Y exhibited enhanced activity against Staphylococcus aureus, indicating structural modifications could lead to improved therapeutic profiles.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations: Oxazepine vs. Thiazepine

The target compound’s benzooxazepine core differs from benzothiazepines by the substitution of oxygen with sulfur. Key distinctions include:

  • Stability : Thiazepines may exhibit greater acid stability due to sulfur’s lower electronegativity. In contrast, oxazepines like the target compound may undergo hydrolysis under acidic conditions, as demonstrated in the cleavage of N-formyl-oxazepine derivatives (e.g., 10% HCl, 16–48 h reflux) .
Table 1: Heterocycle Comparison
Property Benzooxazepine (Target) Benzothiazepine (Analog)
Heteroatom O S
Lipophilicity (LogP)* Moderate Higher
Acid Stability Lower Higher
Synthetic Route Modified Pictet-Spengler Modified Pictet-Spengler

Substituent Effects on Reactivity and Bioactivity

The target compound’s ethoxy and methyl substituents contrast with analogs bearing alkyl or aryl groups (e.g., 5-cyclopentyl, 5-phenyl derivatives) .

  • Steric Effects : Smaller substituents (e.g., methyl) may favor binding in sterically constrained active sites compared to bulkier groups like cyclopentyl .
Table 2: Substituent Comparison
Compound R-Group (Position 5) Notable Properties
Target Compound 5-Oxo Sulfonamide linkage, ethoxy/methyl substituents
5-Phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine (6a) Phenyl Higher lipophilicity, 16 h synthesis
5-Cyclopentyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine Cyclopentyl Increased steric bulk, yellow oil

Spectroscopic and Analytical Data

While detailed data for the target compound are unavailable in the provided evidence, analogs exhibit characteristic spectral patterns:

  • NMR : Thiazepine analogs show distinct 1H-NMR shifts for methylene protons adjacent to sulfur (δ ~2.8–3.5 ppm) . The target compound’s oxazepine protons may resonate upfield due to oxygen’s electronegativity.
  • HRMS: Analogs confirm molecular weights via HR-FABMS (e.g., C15H21NO2S: calcd. 279.1293, found 279.1282) . The target compound’s HRMS would likely reflect its higher molecular weight from the sulfonamide group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.